(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
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Description
“(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol” is a pyrazole-based compound . Pyrazole compounds are known for their diverse pharmacological effects . The empirical formula of this compound is C4H6N2O .
Synthesis Analysis
Pyrazole-based ligands, such as “this compound”, can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . For example, the 1H-NMR of a similar compound, L2, was reported as follows: 5.65 (s, 6H 11,19,27,35,43,51), 5.19 (s, 12H 7,15,23,31,39,47), 2.09 (s, 18H 13,21,29,37,45,53), 1.94 (s, 18H 14,22,30,38,46,54) .Chemical Reactions Analysis
Pyrazole-based compounds can participate in a variety of chemical reactions. For instance, 5-amino-pyrazoles can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . They can be involved in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Mechanism of Action
While the specific mechanism of action for “(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol” is not mentioned in the sources, pyrazole-based compounds are known for their diverse pharmacological effects . For example, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Future Directions
Pyrazole-based compounds, including “(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol”, have potential for further developments in various fields, especially in pharmaceutics and medicinal chemistry . They can serve as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
(5-fluoro-1,3-dimethylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-4-5(3-10)6(7)9(2)8-4/h10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZLYXIKSGOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CO)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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